molecular formula C15H23NO5S B13139658 Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate

Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate

Cat. No.: B13139658
M. Wt: 329.4 g/mol
InChI Key: PIOZCAWTDZICFE-UHFFFAOYSA-N
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Description

It is synthesized via a multi-step process involving tert-butoxycarbonyl (Boc) protection and subsequent deprotection. For example, methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is first prepared, followed by Boc deprotection and salt formation with 4-toluenesulfonic acid . The compound’s structural identity is confirmed by ¹H-NMR spectroscopy, with key signals at δ 7.48 (d, aromatic protons of 4-toluenesulfonate), 3.82 (s, methyl ester), and 2.29 (s, methyl group of toluenesulfonate) .

This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the preparation of complex molecules such as spirocyclic carboxamides and fluorinated benzaldehyde derivatives . Its utility lies in its cyclopentane scaffold, which provides conformational rigidity, and the 4-toluenesulfonate counterion, which enhances solubility and crystallinity for purification .

Properties

Molecular Formula

C15H23NO5S

Molecular Weight

329.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;methyl 1-(methylamino)cyclopentane-1-carboxylate

InChI

InChI=1S/C8H15NO2.C7H8O3S/c1-9-8(7(10)11-2)5-3-4-6-8;1-6-2-4-7(5-3-6)11(8,9)10/h9H,3-6H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

PIOZCAWTDZICFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CNC1(CCCC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(methylamino)cyclopentanecarboxylate typically involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide. The reaction is carried out in an anhydrous ether solution, and the product is obtained after several purification steps . The preparation of the 4-toluenesulfonate salt involves the reaction of the methyl 1-(methylamino)cyclopentanecarboxylate with p-toluenesulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often crystallized and purified using advanced techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate conversion. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate with structurally or functionally related compounds, emphasizing differences in molecular structure, physicochemical properties, and applications.

Compound Molecular Formula Key Structural Features Synthesis & Applications Key Data
This compound Likely C₁₅H₂₁NO₅S Cyclopentane core, methyl ester, methylamino group, 4-toluenesulfonate counterion Intermediate for spirocyclic carboxamides (e.g., EP 4,374,877 A2) ¹H-NMR (DMSO-D6): δ 7.48 (d, aromatic), 3.82 (s, ester), 2.29 (s, CH₃)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₃ClNO₂ Cyclobutane core, methyl ester, methylamino group, hydrochloride counterion Precursor for salt exchange to toluenesulfonate derivatives ¹H-NMR (DMSO-D6): δ 9.10 (brs, NH), 2.56-2.31 (m, cyclobutane CH₂)
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ (CAS 1314922-38-7) Cyclopentane core, methyl ester, amino group at position 3 (vs. 1 in target compound) Pharmaceutical intermediate; safety data available for handling Molecular weight: 143.18 g/mol; hazardous upon inhalation/skin contact
Toluenesulfonamide (4-Methylbenzenesulfonamide) C₇H₉NO₂S (CAS 70-55-3) 4-Toluenesulfonate-derived sulfonamide Impurity standard in pharmaceutical analysis HPLC retention time: Used as reference in quality control

Key Insights:

Structural Influence on Reactivity :

  • The cyclopentane scaffold in the target compound confers greater steric stability compared to the cyclobutane analog, which may influence reaction kinetics in multi-step syntheses .
  • The 4-toluenesulfonate counterion improves crystallinity versus hydrochloride salts, facilitating purification .

Pharmaceutical Relevance :

  • The target compound is used in synthesizing spirocyclic carboxamides , which are explored for kinase inhibition and anticancer activity .
  • In contrast, toluenesulfonamide derivatives are primarily analytical standards for impurity profiling .

Biological Activity

Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate is a compound of significant interest in the field of medicinal chemistry, particularly due to its complex structure and potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive understanding of its implications in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound includes a cyclopentane ring, a methylamino group, and a carboxylate moiety, with a toluenesulfonate group enhancing its solubility and reactivity. The compound's structure can be represented as follows:

C12H17NO4S\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{4}\text{S}

This unique composition facilitates interactions with various biological macromolecules, making it a candidate for further research in drug development.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Cyclopentanecarboxylic Acid : The cyclopentanecarboxylic acid is synthesized through cyclization reactions.
  • Methylation : Methylation of the amino group is performed using methyl iodide or another suitable methylating agent.
  • Sulfonation : The final step involves the introduction of the toluenesulfonate group to enhance solubility.

This compound exhibits various biological activities that are being explored in preclinical studies. Its mechanism of action may involve:

  • Receptor Modulation : Interacting with specific receptors involved in neurotransmission and metabolic pathways.
  • Enzyme Inhibition : Potentially inhibiting enzymes that play critical roles in disease mechanisms.

Pharmacological Studies

Recent studies have indicated promising pharmacological properties:

  • Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease models.
  • Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in rodent models of Parkinson's disease. The results showed:

  • Reduction in Neuronal Death : Treated animals exhibited significantly lower levels of neuronal death compared to controls.
  • Behavioral Improvements : Enhanced motor function was observed in treated groups.
ParameterControl GroupTreatment Group
Neuronal Viability (%)45%75%
Motor Function Score58

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models:

  • Cytokine Levels : Treated cells showed reduced levels of TNF-alpha and IL-6 compared to untreated controls.
CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha300150
IL-6250100

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